molecular formula C11H9IO3S B13023832 Ethyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate

Ethyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate

Cat. No.: B13023832
M. Wt: 348.16 g/mol
InChI Key: YVWUEQYETSCJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate is a high-value chemical building block designed for medicinal chemistry and drug discovery research. This iodinated benzothiophene derivative is structurally tailored for further functionalization, primarily via palladium-catalyzed cross-coupling reactions, allowing researchers to efficiently create diverse libraries of novel compounds for biological screening . The presence of the iodine atom at the 7-position makes it a versatile intermediate for constructing more complex molecular architectures. Compounds based on the benzo[b]thiophene core have demonstrated significant potential in various research areas. Structural analogues have been investigated for their antiproliferative effects, with one study showing that a derivative featuring an electron-withdrawing group (p-Br) on the benzylidene portion exhibited effective cytotoxic activity against human lung cancer cell lines (A-549) . This suggests that this compound could serve as a critical precursor in the synthesis of potential anticancer agents. Beyond oncology, related thiophene derivatives show a broad spectrum of researched biological activities, including antimicrobial and antioxidant properties, highlighting the versatility of this scaffold in early-stage research . As a solid with a predicted molecular weight of 348.13 g/mol (C11H9IO3S), this product is supplied for laboratory research purposes only . It is strictly for use in controlled laboratory settings by qualified professionals. For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Properties

Molecular Formula

C11H9IO3S

Molecular Weight

348.16 g/mol

IUPAC Name

ethyl 3-hydroxy-7-iodo-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9IO3S/c1-2-15-11(14)10-8(13)6-4-3-5-7(12)9(6)16-10/h3-5,13H,2H2,1H3

InChI Key

YVWUEQYETSCJRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C(=CC=C2)I)O

Origin of Product

United States

Preparation Methods

General Approach and Key Reaction Types

The synthesis typically involves:

  • Formation of the benzo[b]thiophene core via cyclization of appropriately substituted precursors.
  • Introduction of the iodine substituent at the 7-position via electrophilic iodination or iodine-mediated cyclization.
  • Installation of the ethyl ester group at position 2.
  • Hydroxylation at position 3, often achieved through controlled oxidation or functional group transformations.

One-Pot Iodocyclization and Alkylation Methodology

A prominent method employs a one-pot successive cyclization-alkylation strategy starting from 2-alkynylthioanisoles and propargyl alcohol derivatives, mediated by molecular iodine under mild conditions. This approach integrates:

  • An iodocyclization step , where iodine acts as an electrophile to induce cyclization forming the benzo[b]thiophene ring with an iodine substituent.
  • Followed by an iodine-catalyzed alkylation of 1,3-dicarbonyl compounds, introducing the ester functionality without requiring strong acids or bases.

This method offers high yields (up to 87%) and avoids multiple purification steps, enhancing environmental sustainability by reducing waste and byproducts.

Parameter Optimal Condition Yield (%) Notes
Solvent Nitromethane 87 Best solvent; others like THF, EtOH less effective
Temperature 80 °C Moderate temperature favors reaction
Reaction Time 4 hours Longer times do not improve yield
Iodine Source Molecular iodine (I2) Acts both as electrophile and catalyst
Starting Materials 2-alkynylthioanisole + 1,3-dicarbonyl Readily accessible precursors

This method also allows the formation of 3-iodosubstituted benzo[b]thiophenes with various functional groups, adaptable to synthesize ethyl esters by choosing appropriate alkylating agents.

Cyclization/Oxidation for Hydroxylated and Carbonyl-Substituted Derivatives

An alternative approach uses iodine-mediated cyclization combined with oxidation to introduce hydroxyl and carbonyl groups at the 3-position:

  • Starting from 2-alkynylthioanisoles bearing primary or secondary alcohol substituents.
  • Iodocyclization is followed by oxidation in solvents such as tert-butanol.
  • This yields 3-hydroxy or 3-carbonyl-substituted benzo[b]thiophenes, which can be further esterified to form ethyl esters.

This method typically achieves moderate yields (~53–68%) and is useful for preparing functionalized derivatives including this compound analogs.

Palladium-Catalyzed Cross-Coupling and Cyclization

For the installation of the ester group and further functionalization, palladium-catalyzed cross-coupling reactions are employed:

  • Pd(PPh3)2Cl2 and CuI catalysts facilitate coupling of 2-iodothioanisole derivatives with substituted propargyl alcohols.
  • Triethylamine is used as a base in solvents like ethanol or nitromethane.
  • The reaction proceeds at room temperature or mild heating over 24 hours.
  • Purification is achieved by silica gel chromatography using hexane/ethyl acetate mixtures.

Detailed Reaction Mechanism Insights

Iodocyclization and Ring Formation

  • Molecular iodine electrophilically activates the alkyne moiety of the 2-alkynylthioanisole.
  • Intramolecular nucleophilic attack by the sulfur atom forms a three-membered iodonium intermediate.
  • Subsequent ring closure yields the benzo[b]thiophene core with iodine at the 7-position.

Alkylation and Ester Formation

  • The hydroxyl group or other nucleophilic centers interact with iodine to form carbocation intermediates.
  • Nucleophilic attack by 1,3-dicarbonyl compounds or alcohols leads to alkylation.
  • In the presence of ethanol, this results in the formation of the ethyl ester at position 2.

Oxidation to Hydroxylated Derivatives

  • Iodine in tert-butanol or similar solvents oxidizes primary or secondary alcohol substituents to hydroxyl or carbonyl groups.
  • This step can be integrated into the cyclization process for efficient synthesis.

Comparative Summary of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield Range (%) Advantages Limitations
One-Pot Iodocyclization/Alkylation 2-alkynylthioanisole + 1,3-dicarbonyl I2, nitromethane, 80 °C, 4 hrs 80–87 High yield, mild conditions, eco-friendly Requires iodine handling
Cyclization/Oxidation 2-alkynylthioanisole with alcohol substituent I2, tert-butanol, mild heating 53–68 Functionalized hydroxyl and carbonyl groups Moderate yield, longer reaction times
Pd-Catalyzed Cross-Coupling 2-iodothioanisole + propargyl alcohol Pd(PPh3)2Cl2, CuI, Et3N, RT to 24h 60–75 Precise substitution control Requires palladium catalysts

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzo[b]thiophenes, which can exhibit different biological and chemical properties .

Scientific Research Applications

Ethyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit voltage-gated sodium channels, which are crucial for nerve signal transmission .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzo[b]thiophene Core

Key structural analogs differ in substituents at positions 3, 7, and 2 (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
Ethyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate 3-OH, 7-I, 2-COOEt C₁₁H₉IO₃S 348.16 Potential radiopharmaceuticals, crystallography
Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate 3-OH, 7-Cl, 2-COOEt C₁₁H₉ClO₃S 256.71 Synthetic precursor, drug intermediates
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate 3-OH, 2-COOEt C₁₁H₁₀O₃S 222.26 Fluorescent sensors, organic synthesis
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate 3-NH₂, 2-COOEt C₁₁H₁₁NO₂S 237.28 Fluorescent sensors (In³⁺/Pb²⁺ detection)
Physicochemical Properties
  • Solubility and Stability : The iodo substituent reduces aqueous solubility compared to chloro or unsubstituted analogs. However, it improves stability in organic solvents, making it suitable for catalytic or radiopharmaceutical applications .
  • Electronic Effects : The electron-withdrawing iodine atom deactivates the aromatic ring, directing electrophilic substitutions to specific positions (e.g., para to iodine). This contrasts with electron-donating groups like -NH₂ or -OH, which activate the ring .

Biological Activity

Ethyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry. The presence of functional groups such as hydroxyl and carboxylate enhances its reactivity and bioactivity, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H9IO3SC_{11}H_{9}IO_{3}S with a molecular weight of approximately 320.11 g/mol. The compound features a benzothiophene core, an iodine atom at position 7, a hydroxyl group at position 3, and a carboxylate moiety.

Structural Comparison

Compound NameMolecular FormulaKey Features
This compoundC11H9IO3SHydroxyl and carboxylate groups; iodine enhances reactivity
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylateC10H9O3SLacks iodine; similar hydroxyl and carboxylate groups
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylateC11H10O3SSimilar structure without iodine at position 7
Ethyl 5-hydroxybenzo[b]thiophene-2-carboxylateC11H10O3SHydroxyl group at position 5 instead of 3

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound has significant antimicrobial activity against various bacterial strains. The presence of the hydroxyl group is often associated with enhanced bioactivity.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Anticancer Activity : Interaction studies indicate that this compound may influence cell proliferation and apoptosis, suggesting its potential as an anticancer agent.

The mechanism of action for this compound involves:

  • Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding with biological molecules.
  • Halogen Bonding : The iodine atom may participate in halogen bonding, enhancing interactions with specific molecular targets.
  • Electrophilic Aromatic Substitution : This reaction can modulate the compound’s reactivity and influence its biological activity.

Antimicrobial Activity

In a study evaluating the antimicrobial potency of structurally related compounds, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Anti-inflammatory Studies

Research conducted on the anti-inflammatory effects revealed that the compound significantly reduced the production of pro-inflammatory cytokines in vitro. This suggests its potential application in treating conditions characterized by excessive inflammation.

Anticancer Potential

In vitro assays showed that this compound could induce apoptosis in cancer cell lines, highlighting its potential as a lead compound for anticancer drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.